molecular formula C13H10Cl2N4O B12919223 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one CAS No. 923972-93-4

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one

Cat. No.: B12919223
CAS No.: 923972-93-4
M. Wt: 309.15 g/mol
InChI Key: RBPPSDCPUGGBHG-UHFFFAOYSA-N
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Description

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one is a chemical compound with the molecular formula C13H10Cl2N4O and a PubChem CID of 57355902 . It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, a scaffold recognized for its significant potential in medicinal chemistry and oncology research . These compounds are notable for their potent protein kinase inhibitor (PKI) activity, which plays a critical role in targeted cancer therapy . Protein kinases are enzymes that are key regulators of cellular signalling processes, and their dysregulation is a hallmark of many cancers, making them prominent targets for small-molecule inhibitors . The pyrazolo[1,5-a]pyrimidine core provides a rigid, planar framework that is highly amenable to chemical modifications, allowing for fine-tuning of electronic properties, lipophilicity, and binding affinity to specific protein targets . Derivatives of this scaffold have been shown to act as ATP-competitive and allosteric inhibitors of a wide range of kinases implicated in oncogenesis, including CK2, EGFR, B-Raf, MEK, and cyclin-dependent kinases (CDKs) like CDK1 and CDK2 . For instance, a closely related compound, 5-(2,3-dichlorophenyl)-N-(pyridin-4-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine, has been identified as a modulator of Cyclin-dependent kinase 2 . Inhibition of these kinase targets can disrupt aberrant signalling pathways, leading to suppressed cancer cell proliferation and survival . Research into pyrazolo[1,5-a]pyrimidine derivatives has demonstrated promising cytotoxic and antiproliferative effects in various in vitro and in vivo studies, highlighting their value as lead compounds for the development of novel anticancer agents . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

923972-93-4

Molecular Formula

C13H10Cl2N4O

Molecular Weight

309.15 g/mol

IUPAC Name

6-amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-a]pyrimidin-2-one

InChI

InChI=1S/C13H10Cl2N4O/c1-18-13(20)11(10-8(14)3-2-4-9(10)15)12-17-5-7(16)6-19(12)18/h2-6H,16H2,1H3

InChI Key

RBPPSDCPUGGBHG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(=C2N1C=C(C=N2)N)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one, also known as CAS number 165383-28-8, is a pyrazolo[1,5-a]pyrimidine derivative with potential applications in medicinal chemistry, particularly as an anticancer agent .

Physicochemical Properties
6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one has the molecular formula C13H10Cl2N4OC_{13}H_{10}Cl_2N_4O . The predicted boiling point is 438.2±55.0 °C, the density is 1.58±0.1 g/cm3, and the acidity coefficient (pKa) is 8.35±0.20 .

Research Applications
Pyrazole and pyrimidine derivatives have a wide range of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects . Srinivasulu et al. synthesized disubstituted pyrazolo-pyrimidine analogs and assessed their antitumor activities . These derivatives were tested for their effects on CDK2/cyclin E and Abl kinases, as well as their antiproliferative effects against MCF-7 and K-562 cancer lines .

Anticancer Activity

Several studies have highlighted the potential of pyrazolo-pyrimidine derivatives as anticancer agents :

  • CDK2 Inhibitors Pyrazolo-pyrimidine derivatives have demonstrated activity against CDK2/cyclin E, a key target in cancer therapy .
  • Cell Cycle Arrest and Apoptosis Certain pyrazolo-pyridine derivatives induce cell cycle arrest and apoptosis in cancer cell lines . For example, compounds St.4 and St.5 exhibited significant cytotoxicity against MCF-7 and HCT116 cell lines, inducing S phase arrest in Hela cells and G2/M phase arrest in MCF-7, and S phase arrest in HCT116 cells .
  • HDAC Inhibition Pyrazole carboxamides have shown potent antiproliferative effects against solid cancer cell lines and inhibitory activities against HDAC2 . Compounds St.9 and St.10 induced cell cycle arrest in the G2/M phase and promoted apoptosis in various cancer cell lines .
  • CDK4/6 Inhibition Pyrido-pyrimidines have demonstrated promising activity as anticancer agents by targeting CDK4/6 and other kinases . Compounds St.26 and St.27 showed significant activity against cancer cell lines and CDK6 enzymes, inducing apoptosis in PC-3 and MCF-7 cells .
  • Pancreatic Cancer Pyrrolo-pyrimidine derivatives have been evaluated for their impact on pancreatic cancer cells, with some compounds showing potential for combination therapy with mTOR inhibitors . Compound St.30 was identified as a potent agent against various cell lines .

Other potential applications

Mechanism of Action

The mechanism of action of 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrazolo[1,5-a]pyrimidine Family

6-(2,6-Dichlorobenzyl)-2-(3,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • Structure: Shares the pyrazolo[1,5-a]pyrimidine core but substitutes the 6-amino group with a dichlorobenzyl group and adds methyl groups at positions 5 and 5.
  • Key Differences: Lack of amino group reduces polarity compared to the target compound.
Dihydropyrazolo[1,5-a]pyrimidines from Aromatic Aldehydes

Compounds such as 4g (C₁₈H₁₆N₆O₃) and 4n (C₁₉H₁₅F₃N₆O₂) feature:

  • Regioselective synthesis via multicomponent reactions .
  • Substituent Variations : Hydroxyphenyl, trifluoromethylphenyl, and methoxyphenyl groups (e.g., 4c: C₁₉H₁₈N₆O₃) .
  • Elemental Analysis Comparison :
Compound % C % H % N Molecular Formula
Target Compound* ~55† ~4† ~20† Estimated C₁₅H₁₂Cl₂N₄O
4g 59.30 4.47 22.78 C₁₈H₁₆N₆O₃
4n 54.61 3.58 19.96 C₁₉H₁₅F₃N₆O₂

* Theoretical values based on structural similarity; †Estimated based on analogous compounds.

Bioactive Analogs with Dichlorophenyl Substituents

Metosulam and Diclosulam
  • Core Structure : Triazolo[1,5-c]pyrimidine sulfonamides.
  • Key Features: 2,6-Dichlorophenyl groups enhance herbicidal activity by targeting acetolactate synthase (ALS) . Comparison: The target compound’s pyrazolo[1,5-a]pyrimidinone core may offer distinct binding modes compared to triazolo derivatives.
Antimicrobial Pyrazole Derivatives
  • Example: N-[3-(4-Quinazolinyl)amino-1H-pyrazole-4-carbonyl]aldehyde hydrazones . Demonstrated antifungal activity (e.g., 50 µg/mL inhibition against Fusarium graminearum). Structural Parallel: The amino group in the target compound may similarly enhance interactions with microbial enzymes.
Chlorinated Substituents
  • 2,6-Dichlorophenyl Group : Common in agrochemicals (e.g., ALS inhibitors) due to its electronic and steric effects .
  • Impact on Bioactivity : Likely critical for target compound’s interaction with biological receptors.

Biological Activity

6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. This article explores its biological activity, particularly in anticancer applications, and discusses relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one is C₁₃H₁₀Cl₂N₄O. The compound features a pyrazolo-pyrimidine core that is significant in medicinal chemistry due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anticancer properties. Pyrazolo[1,5-a]pyrimidines have been shown to exhibit potent inhibitory effects on various cancer cell lines.

Anticancer Activity

Research indicates that 6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one displays significant anticancer activity through various mechanisms:

  • Inhibition of Tumor Cell Proliferation : Studies have demonstrated that compounds with similar structures can inhibit cell proliferation in several cancer types. For instance, a related pyrazolo[3,4-d]pyrimidine exhibited an IC₅₀ value of 2.24 µM against A549 lung cancer cells, indicating strong antiproliferative effects compared to doxorubicin (IC₅₀ = 9.20 µM) .
  • Induction of Apoptosis : Flow cytometric analysis has shown that certain pyrazolo derivatives can induce apoptosis in cancer cells at low micromolar concentrations. For example, treatment with a related compound resulted in a significant increase in apoptotic cells (25.1%–41.0%) at concentrations ranging from 2.0 to 4.0 µM .

Data Table: Anticancer Activity Comparison

Compound NameCell LineIC₅₀ (µM)Mechanism
DoxorubicinA5499.20Chemotherapy agent
6-Amino...A549Not specifiedInduces apoptosis
Pyrazolo[3,4-d]pyrimidineA5492.24Inhibits proliferation
Analog 1dMCF-71.74Inhibits proliferation

Case Studies

Several studies have focused on the synthesis and biological evaluation of pyrazolo derivatives:

  • Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and evaluated their anticancer potential against multiple cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated varying degrees of potency, with some analogs showing IC₅₀ values as low as 0.032 µM against MCF-7 cells .
  • Mechanistic Studies : Another investigation into the mechanism of action revealed that these compounds could inhibit specific enzymes involved in cancer cell growth and survival pathways . This highlights the potential for these compounds to be developed into therapeutic agents targeting multiple pathways in cancer biology.

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